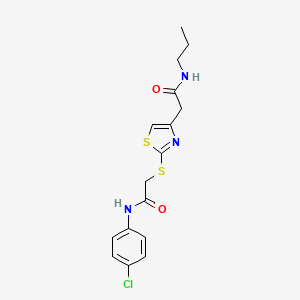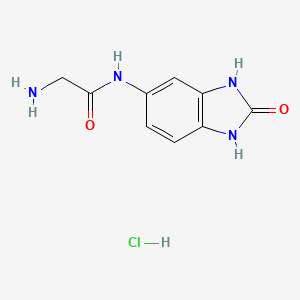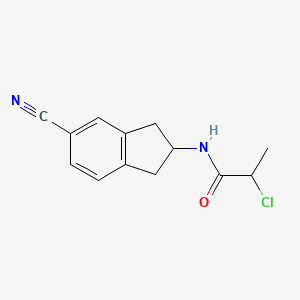
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C28H30N4O7 and its molecular weight is 534.569. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds with complex quinazoline structures, similar to the one , have been synthesized through multi-step reaction sequences. For instance, Dangi et al. (2010) described the synthesis of quinazoline derivatives via a multistep reaction sequence involving ethyl acetoacetate, various araldehydes, and ammonia, leading to compounds with potential for further chemical modification and investigation in various fields of scientific research (Dangi, Hussain, Sain, & Talesara, 2010).
Potential Applications in Scientific Research
Antimicrobial and Anti-inflammatory Properties
Quinazoline derivatives have shown significant anti-inflammatory and antibacterial activities. Alam et al. (2011) synthesized quinoline-attached furan-2(3H)-ones exhibiting anti-inflammatory and antibacterial properties with reduced gastro-intestinal toxicity and lipid peroxidation, suggesting their potential in the development of new therapeutic agents with minimized side effects (Alam et al., 2011).
Antiplasmodial Activities
The exploration of quinazoline derivatives for their antiplasmodial activities is another area of interest. Hermann et al. (2021) studied the N-acylated furazan-3-amine derivatives for their activities against different strains of Plasmodium falciparum, revealing structure-activity relationships that could inform the development of new antimalarial drugs (Hermann et al., 2021).
Synthesis of Novel Compounds with Antitumor Activities
The synthesis of novel 4-arylaminoquinazolines with antitumor activities against various cancer cell lines demonstrates the potential of such compounds in cancer research. Zhang et al. (2019) designed and synthesized derivatives showing high antiproliferative activities, highlighting the role of these compounds in developing new anticancer drugs (Zhang et al., 2019).
Propriétés
Numéro CAS |
1185165-08-5 |
|---|---|
Formule moléculaire |
C28H30N4O7 |
Poids moléculaire |
534.569 |
Nom IUPAC |
4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propylamino)ethyl]quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C28H30N4O7/c1-4-11-29-25(33)17-31-22-14-24(38-3)23(37-2)13-21(22)27(35)32(28(31)36)16-18-7-9-19(10-8-18)26(34)30-15-20-6-5-12-39-20/h5-10,12-14H,4,11,15-17H2,1-3H3,(H,29,33)(H,30,34) |
Clé InChI |
UZQHLISIRCLWQY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCC4=CC=CO4)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2475837.png)

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)
![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)


![(5E)-5-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2475848.png)
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2475851.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475856.png)

![N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2475859.png)

